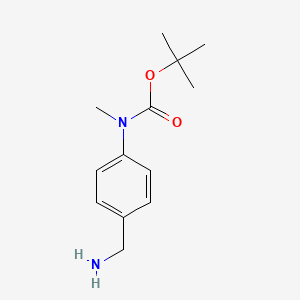![molecular formula C12H24N2O3 B6236483 tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate CAS No. 1779600-67-7](/img/new.no-structure.jpg)
tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypiperidine in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate include:
- tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate
- tert-Butyl ((3-hydroxypiperidin-3-yl)methyl)carbamate .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1779600-67-7 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



